molecular formula C7H14ClNO B6184102 rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo CAS No. 2624109-15-3

rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo

Cat. No. B6184102
CAS RN: 2624109-15-3
M. Wt: 163.6
InChI Key:
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Description

Rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo (Rac-MHA-HCl) is a synthetic compound derived from the alkaloid piperine, which is found naturally in the pepper plant. Rac-MHA-HCl has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as an insecticide.

Scientific Research Applications

Rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, this compound has been studied for its potential anti-cancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including those of breast, prostate, and colon cancers. Additionally, this compound has been studied for its potential anti-inflammatory and neuroprotective effects. Studies have shown that this compound can reduce inflammation and protect against oxidative stress-induced neuronal damage.

Mechanism of Action

The exact mechanism of action of rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer cell growth. Additionally, this compound may act by blocking the activity of certain receptors, such as the estrogen receptor, which is involved in the growth of certain types of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain cancer cell lines, reduce inflammation, and protect against oxidative stress-induced neuronal damage. Additionally, this compound has been shown to reduce the levels of certain hormones, such as testosterone and estradiol, which are involved in the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

Rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo has several advantages for use in laboratory experiments. This compound is relatively stable and can be stored at room temperature for extended periods of time. Additionally, this compound is relatively inexpensive and easy to synthesize. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively low solubility in water, which can make it difficult to use in certain types of experiments. Additionally, this compound has a relatively low bioavailability, which can limit its effectiveness in certain types of experiments.

Future Directions

There are several potential future directions for the study of rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo. For example, further research is needed to better understand the exact mechanism of action of this compound, as well as its potential therapeutic applications in various diseases. Additionally, further research is needed to explore the potential use of this compound as an insecticide. Finally, further research is needed to determine the optimal dosage and administration of this compound for various therapeutic applications.

Synthesis Methods

Rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo is synthesized using a two-step process. The first step involves the reaction of piperine with a Grignard reagent in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a piperidine derivative. The second step involves the reaction of the piperidine derivative with an acid, such as hydrochloric acid, to form the desired product, this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo involves the following steps: protection of the amine group, formation of the bicyclic ring system, introduction of the methoxy group, and conversion to the hydrochloride salt.", "Starting Materials": [ "4-methoxyphenylacetic acid", "methylamine", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "hydrochloric acid", "sodium hydroxide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Protection of the amine group by reaction with acetic anhydride and sodium bicarbonate to form N-acetylmethylamine", "Reaction of N-acetylmethylamine with 4-methoxyphenylacetic acid in the presence of palladium on carbon and hydrogen gas to form rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptan-3-one", "Reduction of the ketone group in rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptan-3-one with sodium borohydride to form rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptanol", "Introduction of the methoxy group by reaction with methyl iodide and sodium hydroxide to form rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane", "Conversion of rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane to the hydrochloride salt by reaction with hydrochloric acid and sodium chloride" ] }

CAS RN

2624109-15-3

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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